molecular formula C21H28O4 B106187 11-Dehydrocorticosterone CAS No. 72-23-1

11-Dehydrocorticosterone

Cat. No. B106187
CAS RN: 72-23-1
M. Wt: 344.4 g/mol
InChI Key: FUFLCEKSBBHCMO-KJQYFISQSA-N
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Description

11-Dehydrocorticosterone is a glucocorticoid hormone involved in the regulation of various metabolic processes. It is a product of the metabolic transformation of glucocorticoid hormones, which is crucial for their cell-specific effects. The conversion between receptor-binding 11β-OH steroids and the nonbinding 11-oxo compounds, such as 11-dehydrocorticosterone, is mediated by the enzyme 11β-hydroxysteroid dehydrogenases (11β-HSDs) . This hormone plays a significant role in the regulation of insulin release in pancreatic islets, as demonstrated by the inhibition of insulin release upon incubation of β-cells with 11-dehydrocorticosterone . Additionally, 11-dehydrocorticosterone acetate has been identified in human plasma, suggesting its significance in steroid transport mechanisms .

Synthesis Analysis

The synthesis of 11-dehydrocorticosterone involves the action of 11β-HSD enzymes. In pancreatic islets, the type 1 11β-HSD enzyme mediates the reductive conversion from dehydrocorticosterone to corticosterone . In contrast, in renal collecting duct cells, the enzyme operates only in the direction of oxygenation, converting corticosterone to 11-dehydrocorticosterone . The synthesis and identification of various hydroxylated derivatives of 11-dehydrocorticosterone have been reported, providing insights into the structural diversity of related steroids .

Molecular Structure Analysis

The crystal structure of murine 11β-HSD1, which catalyzes the conversion of 11-dehydrocorticosterone to its active form, has been determined . This structure reveals how the enzyme achieves selectivity for its substrate and provides insights into the molecular interactions involved in the conversion process. The enzyme forms a homodimer and has a fold similar to other members of the short chain steroid dehydrogenases/reductases family .

Chemical Reactions Analysis

11-Dehydrocorticosterone is involved in several chemical reactions within the body. It is the product of the oxidation of corticosterone by 11β-HSD enzymes . This reaction is crucial in protecting aldosterone target cells from circulating glucocorticoids by degrading them, thus allowing aldosterone to bind to the mineralocorticoid receptor . The enzyme's activity can be inhibited by its end product, 11-dehydrocorticosterone, which is a unique feature compared to the liver enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-dehydrocorticosterone are influenced by its molecular structure and the presence of specific functional groups. The enzyme 11β-HSD1, which converts 11-dehydrocorticosterone to corticosterone, is a bidirectional NADPH(H)-dependent enzyme, and its activity can be regulated by various physicochemical and hormonal manipulations . The presence of 11-dehydrocorticosterone acetate in human plasma indicates that the acetate form of this steroid may have implications for its solubility and transport within the bloodstream .

Scientific Research Applications

1. Glucocorticoid Regulation and Metabolic Impact

11-Dehydrocorticosterone is key in understanding glucocorticoid hormone actions, especially in metabolic processes like hepatic gluconeogenesis. The enzyme 11beta-hydroxysteroid dehydrogenase (11beta-HSD) is crucial in the conversion of active corticosterone to inactive 11-dehydrocorticosterone. This process has significant implications for metabolic disorders like diabetes and obesity. Studies have shown that manipulation of 11beta-HSD, and consequently 11-dehydrocorticosterone, may provide novel approaches for regulating metabolic processes (Kotelevtsev et al., 1997); (Zhang et al., 2005).

2. Role in Tissue-Specific Glucocorticoid Activation

11-Dehydrocorticosterone's role in tissue-specific glucocorticoid activation is significant. It is converted back to active forms in certain tissues, influencing local glucocorticoid action. This process is mediated by the enzyme 11beta-HSD type 1 and has implications in the regulation of insulin release and immune response modulation (Davani et al., 2000); (Cooper & Stewart, 2009).

3. Interplay with the Hypothalamus-Pituitary-Adrenal Axis

Research indicates that 11-Dehydrocorticosterone is involved in the normal functioning of the hypothalamus-pituitary-adrenal axis. This involvement includes the modulation of stress responses and potentially impacts conditions like hyperandrogenism. Mouse models have been particularly informative in understanding these dynamics (Paterson et al., 2005).

4. Cardiovascular Implications

The enzyme that converts corticosterone to 11-dehydrocorticosterone, 11beta-HSD, is present in cardiovascular tissues like vascular smooth muscle and the heart. Its activity in these tissues suggests a role in modulating cardiovascular responses to glucocorticoids, which could impact blood pressure and cardiac output (Walker et al., 1991).

5. Influence on Neurological Functions

The conversion of glucocorticoids to their inactive forms by 11beta-HSD in the brain, particularly in the hippocampus, suggests a protective role against glucocorticoid excess, which could affect neuronal function and survival. This mechanism is vital in understanding the neurological impacts of stress and glucocorticoid-related neurotoxicity (Rajan et al., 1996).

Safety And Hazards

The safety data sheet for 11-Dehydrocorticosterone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of exposure, it is recommended to move to fresh air, wash off with soap and water, rinse eyes with water, and seek medical attention .

Future Directions

Research suggests that 11β-HSD1, which converts 11-Dehydrocorticosterone to corticosterone, may be a potential target for therapy of disorders that might be ameliorated by local reduction of glucocorticoid action, including type 2 diabetes, obesity, and age-related cognitive dysfunction .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFLCEKSBBHCMO-KJQYFISQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Dehydrocorticosterone

CAS RN

72-23-1
Record name 11-Dehydrocorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Dehydrocorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-hydroxypregn-4-ene-3,11,20-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 11-DEHYDROCORTICOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,370
Citations
V Rajan, CR Edwards, JR Seckl - Journal of Neuroscience, 1996 - Soc Neuroscience
… (cortisol in humans) to inert 11-dehydrocorticosterone (cortisone). 11 beta-… (reactivation of inert 11-dehydrocorticosterone), although … 11-Dehydrocorticosterone also potentiated kainate …
Number of citations: 237 www.jneurosci.org
KE Sheppard, DJ Autelitano - Endocrinology, 2002 - academic.oup.com
… only, converting biologically inactive 11-dehydrocorticosterone to corticosterone, which then … cells to use both circulating corticosterone and 11-dehydrocorticosterone as a source of …
Number of citations: 95 academic.oup.com
JE Hamden, M Salehzadeh, C Jalabert… - General and …, 2019 - Elsevier
… Within lymphoid organs, corticosterone can be locally produced from the inactive metabolite, 11-dehydrocorticosterone (DHC). However, very little is known about endogenous DHC …
Number of citations: 21 www.sciencedirect.com
E Harno, EC Cottrell, BG Keevil… - …, 2013 - academic.oup.com
… We hypothesized that increasing the substrate for 11β-HSD1 (11-dehydrocorticosterone, 11-DHC) would adversely affect metabolic parameters. We found that chronic administration of …
Number of citations: 38 academic.oup.com
G Hollifield, W Parson - American Journal of Physiology …, 1959 - journals.physiology.org
Compound A (11-dehydrocorticosterone) pellets implanted subcutaneously produced increased carcass fat and decreased protein in older mice but not in young mice of the DBA strain. …
Number of citations: 83 journals.physiology.org
P Alberts, Y Rönquist-Nii, C Larsson… - Hormone and …, 2005 - thieme-connect.com
… Corticosterone and 11−dehydrocorticosterone analysis All tissue and serum samples were … rou− tinely used to quantify both 11−dehydrocorticosterone and corti− costerone levels in …
Number of citations: 48 www.thieme-connect.com
K Kókai, ÁG Fazekas - Steroids, 1968 - Elsevier
… It was found that both corticosterone and 11-dehydrocorticosterone are … of 11-dehydrocorticosterone into corticosterone is NADPH dependent. However 11-dehydrocorticosterone could …
Number of citations: 4 www.sciencedirect.com
AS Brem, KL Matheson, S Latif… - American Journal of …, 1993 - journals.physiology.org
… others (18) have observed that the end product of the enzyme, 11 -dehydrocorticosterone … min in the presence or absence of unlabeled 11 -dehydrocorticosterone ( 10s6 M). Despite the …
Number of citations: 24 journals.physiology.org
AS Brem, KL Matheson, JL Barnes… - American Journal of …, 1991 - journals.physiology.org
The enzyme 11 beta-hydroxysteroid dehydrogenase (11 beta-OHSD) metabolizes glucocorticoid hormones and diminishes their ability to induce sodium transport. In these studies, we …
Number of citations: 32 journals.physiology.org
M Verma, K Sooy, G Just, M Nixon… - Rapid …, 2020 - Wiley Online Library
… The preclinical field is hampered by the lack of a robust assay for the enzyme substrate, 11‐dehydrocorticosterone (11‐DHC). Antibodies to 11‐DHC are not commercially available, …

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